5,7-Pentacosadiynoic acid
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Overview
Description
5,7-Pentacosadiynoic acid is a long-chain diacetylenic acid with the molecular formula C25H42O2. It is a member of the diacetylene family, characterized by the presence of two triple bonds in its carbon chain. This compound is known for its unique properties, including its ability to undergo polymerization upon exposure to UV light, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,7-Pentacosadiynoic acid can be synthesized through various methods. One common approach involves the reaction of a long-chain alkyne with a diacetylene precursor. For example, the synthesis can be initiated by reacting a long-chain alkyne with oxalyl chloride in the presence of a solvent like dichloromethane . The reaction typically proceeds at room temperature, and the product is purified through standard techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Pentacosadiynoic acid undergoes various chemical reactions, including:
Polymerization: Upon exposure to UV light, this compound can polymerize to form polydiacetylene, a material known for its color-changing properties.
Substitution: It can undergo substitution reactions with different nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as horseradish peroxidase.
Polymerization: UV light exposure at specific wavelengths (e.g., 254 nm) without the need for a catalyst.
Major Products Formed
Polydiacetylene: Formed through polymerization, known for its colorimetric properties.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
5,7-Pentacosadiynoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polydiacetylene-based materials for sensors and other applications.
Biology: Employed in the development of biosensors for detecting biological molecules and pathogens.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of 5,7-Pentacosadiynoic acid primarily involves its ability to undergo polymerization and form polydiacetylene. This polymerization process is triggered by UV light, leading to a color change from blue to red . The color change is due to the alteration in the conjugated polymer backbone, which affects the material’s optical properties. This property is exploited in various sensing applications, where the color change indicates the presence of specific analytes or environmental changes .
Comparison with Similar Compounds
5,7-Pentacosadiynoic acid can be compared with other diacetylenic acids, such as:
10,12-Pentacosadiynoic acid: Similar in structure but differs in the position of the triple bonds.
5,7-Hexadecadiynoic acid: A shorter-chain diacetylenic acid with similar polymerization properties.
5,7-Docosadiynoic acid: Another diacetylenic acid with a different chain length and similar reactivity.
Uniqueness
This compound is unique due to its specific chain length and the position of its triple bonds, which influence its polymerization behavior and the properties of the resulting polydiacetylene. This makes it particularly valuable in applications requiring precise control over the material’s optical and mechanical properties .
Properties
CAS No. |
138305-24-5 |
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Molecular Formula |
C25H42O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
pentacosa-5,7-diynoic acid |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-17,22-24H2,1H3,(H,26,27) |
InChI Key |
FNZINNGYZQYQHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC#CC#CCCCC(=O)O |
Origin of Product |
United States |
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